molecular formula C22H21N3O B11054337 1,3,3,8'-Tetramethyl-1,3-dihydrospiro[indole-2,3'-[1,4]oxazino[3,2-f]quinoline]

1,3,3,8'-Tetramethyl-1,3-dihydrospiro[indole-2,3'-[1,4]oxazino[3,2-f]quinoline]

Cat. No.: B11054337
M. Wt: 343.4 g/mol
InChI Key: FEHJUTRCMLYCKS-UHFFFAOYSA-N
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Description

1,3,3,8’-Tetramethyl-1,3-dihydrospiro[indole-2,3’-[1,4]oxazino[3,2-f]quinoline] is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular architecture, which includes an indole and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3,8’-Tetramethyl-1,3-dihydrospiro[indole-2,3’-[1,4]oxazino[3,2-f]quinoline] typically involves multi-step organic reactions. One common method includes the cycloaddition reaction, where azomethine ylides are generated in situ by the reaction of isatin and 1,2,3,4-tetrahydroisoquinoline . This reaction forms the spirooxindole skeleton, which is a key structural component of the compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,3,8’-Tetramethyl-1,3-dihydrospiro[indole-2,3’-[1,4]oxazino[3,2-f]quinoline] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1,3,3,8’-Tetramethyl-1,3-dihydrospiro[indole-2,3’-[1,4]oxazino[3,2-f]quinoline] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,3,8’-Tetramethyl-1,3-dihydrospiro[indole-2,3’-[1,4]oxazino[3,2-f]quinoline] involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signal transduction pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3,8’-Tetramethyl-1,3-dihydrospiro[indole-2,3’-[1,4]oxazino[3,2-f]quinoline] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

1,3,3,8'-tetramethylspiro[indole-2,3'-pyrido[3,2-f][1,4]benzoxazine]

InChI

InChI=1S/C22H21N3O/c1-14-9-10-15-17(24-14)11-12-19-20(15)23-13-22(26-19)21(2,3)16-7-5-6-8-18(16)25(22)4/h5-13H,1-4H3

InChI Key

FEHJUTRCMLYCKS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)OC4(C=N3)C(C5=CC=CC=C5N4C)(C)C

Origin of Product

United States

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